molecular formula C6H11BO3 B11921670 (4-Oxocyclohexyl)boronic acid CAS No. 799842-98-1

(4-Oxocyclohexyl)boronic acid

Katalognummer: B11921670
CAS-Nummer: 799842-98-1
Molekulargewicht: 141.96 g/mol
InChI-Schlüssel: ZIISBKFFMXFWRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Oxocyclohexyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a cyclohexane ring with a ketone substituent at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (4-Oxocyclohexyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclohexenone followed by oxidation. The process typically involves the following steps:

    Hydroboration: Cyclohexenone is treated with a borane reagent, such as borane-tetrahydrofuran complex, under mild conditions to form the corresponding boronic ester.

    Oxidation: The boronic ester is then oxidized using hydrogen peroxide or sodium perborate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Oxocyclohexyl)boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.

    Oxidation: Hydrogen peroxide or sodium perborate are typical oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl or alkyl-aryl compounds.

    Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol.

Wissenschaftliche Forschungsanwendungen

(4-Oxocyclohexyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: It can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (4-Oxocyclohexyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating interactions with electron-rich species. In biological systems, it can inhibit enzymes by binding to active site serines, affecting enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

    Phenylboronic acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.

    Cyclohexylboronic acid: Lacks the ketone substituent, making it less reactive in certain contexts.

    (4-Hydroxycyclohexyl)boronic acid: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.

Uniqueness: (4-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a ketone group on the cyclohexane ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and various applications.

Eigenschaften

CAS-Nummer

799842-98-1

Molekularformel

C6H11BO3

Molekulargewicht

141.96 g/mol

IUPAC-Name

(4-oxocyclohexyl)boronic acid

InChI

InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h5,9-10H,1-4H2

InChI-Schlüssel

ZIISBKFFMXFWRX-UHFFFAOYSA-N

Kanonische SMILES

B(C1CCC(=O)CC1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.